molecular formula C24H20ClF3N2O3 B13092205 (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone

(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone

Cat. No.: B13092205
M. Wt: 476.9 g/mol
InChI Key: NVUWGQYPZSVYHY-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have shown promise as antiviral, anticancer, and anti-inflammatory agents .

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its spiro structure may impart desirable characteristics, such as increased stability or specific optical properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyacetophenone: This compound shares the 3-chloro-4-methoxyphenyl group but lacks the spiro structure.

    Trifluoromethyl-substituted oxazines: These compounds share the trifluoromethyl group and oxazine ring but may differ in other structural aspects.

Uniqueness

The uniqueness of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone lies in its spiro structure, which can impart unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H20ClF3N2O3

Molecular Weight

476.9 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-[1'-(trifluoromethyl)spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine]-1-yl]methanone

InChI

InChI=1S/C24H20ClF3N2O3/c1-32-18-7-6-15(14-16(18)25)22(31)29-12-10-23(11-13-29)20-8-9-21(24(26,27)28)30(20)17-4-2-3-5-19(17)33-23/h2-9,14H,10-13H2,1H3

InChI Key

NVUWGQYPZSVYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=C(N4C5=CC=CC=C5O3)C(F)(F)F)Cl

Origin of Product

United States

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